molecular formula C4H8N4O B12949994 2,4-diamino-3-methyl-4H-imidazol-5-one

2,4-diamino-3-methyl-4H-imidazol-5-one

Katalognummer: B12949994
Molekulargewicht: 128.13 g/mol
InChI-Schlüssel: LSBFQZGHHKMAFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Diamino-1-methyl-1H-imidazol-4(5H)-one is a heterocyclic organic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them valuable in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-1-methyl-1H-imidazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of diamino precursors: Using diamino compounds and methylating agents under acidic or basic conditions.

    Condensation reactions: Involving the condensation of amino and carbonyl-containing compounds.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include:

    Batch or continuous flow reactors: To ensure consistent production.

    Purification techniques: Such as crystallization or chromatography to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Diamino-1-methyl-1H-imidazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of imidazole derivatives.

    Reduction: Potentially yielding different amino derivatives.

    Substitution: Where amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Could yield imidazole N-oxides.

    Reduction: Might produce various amine derivatives.

    Substitution: Could result in halogenated or alkylated imidazole compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying enzyme interactions and metabolic pathways.

    Medicine: Potentially as a precursor for pharmaceutical compounds.

    Industry: In the production of dyes, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 2,5-Diamino-1-methyl-1H-imidazol-4(5H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Affecting their activity.

    Interacting with DNA or RNA: Influencing gene expression.

    Modulating signaling pathways: Impacting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Diamino-1-methyl-1H-imidazole: Another diamino-imidazole derivative.

    1-Methyl-2,5-diaminoimidazole: A structural isomer.

    2,5-Diamino-1H-imidazole: Lacking the methyl group.

Uniqueness

2,5-Diamino-1-methyl-1H-imidazol-4(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Eigenschaften

Molekularformel

C4H8N4O

Molekulargewicht

128.13 g/mol

IUPAC-Name

2,4-diamino-3-methyl-4H-imidazol-5-one

InChI

InChI=1S/C4H8N4O/c1-8-2(5)3(9)7-4(8)6/h2H,5H2,1H3,(H2,6,7,9)

InChI-Schlüssel

LSBFQZGHHKMAFX-UHFFFAOYSA-N

Kanonische SMILES

CN1C(C(=O)N=C1N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.